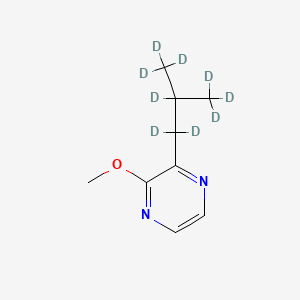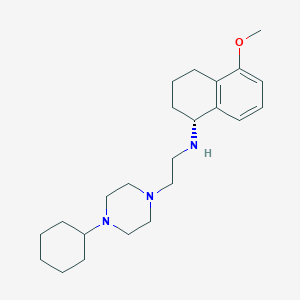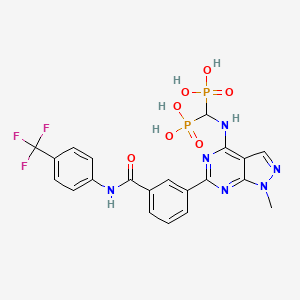
5-Tert-butyl-3-(2,4-dichloro-5-prop-2-ynoxyphenyl)-1,3,4-thiadiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tert-butyl-3-(2,4-dichloro-5-prop-2-ynoxyphenyl)-1,3,4-thiadiazol-2-one is a chemical compound known for its application as a herbicide. It is commonly used in agricultural settings to control a variety of weeds. The compound is recognized for its effectiveness in inhibiting the growth of unwanted plants, making it a valuable tool in crop management .
Méthodes De Préparation
The synthesis of 5-Tert-butyl-3-(2,4-dichloro-5-prop-2-ynoxyphenyl)-1,3,4-thiadiazol-2-one involves several steps. One common method includes the reaction of 2,4-dichloro-5-prop-2-ynoxybenzoic acid with thiosemicarbazide under specific conditions to form the thiadiazole ring. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield .
Analyse Des Réactions Chimiques
5-Tert-butyl-3-(2,4-dichloro-5-prop-2-ynoxyphenyl)-1,3,4-thiadiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, to form various derivatives
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-Tert-butyl-3-(2,4-dichloro-5-prop-2-ynoxyphenyl)-1,3,4-thiadiazol-2-one has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of thiadiazole derivatives.
Biology: The compound’s herbicidal properties are studied to understand its effects on plant physiology and its potential environmental impact.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is widely used in the agricultural industry for weed control, contributing to increased crop yields and efficient land use
Mécanisme D'action
The compound exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This inhibition disrupts the synthesis of chlorophyll, leading to the accumulation of toxic intermediates that cause cell damage and plant death. The molecular targets include the PPO enzyme and associated pathways involved in chlorophyll biosynthesis .
Comparaison Avec Des Composés Similaires
5-Tert-butyl-3-(2,4-dichloro-5-prop-2-ynoxyphenyl)-1,3,4-thiadiazol-2-one is unique due to its specific structure and mode of action. Similar compounds include:
Oxadiargyl: Another herbicide with a similar thiadiazole structure but different substituents.
Penoxsulam: A sulfonamide herbicide that also inhibits PPO but has a different chemical structure.
Pyroxsulam: A triazolopyrimidine herbicide with a similar mode of action but distinct structural features.
These compounds share some functional similarities but differ in their chemical structures and specific applications, highlighting the uniqueness of this compound .
Propriétés
Formule moléculaire |
C15H14Cl2N2O2S |
|---|---|
Poids moléculaire |
357.3 g/mol |
Nom IUPAC |
5-tert-butyl-3-(2,4-dichloro-5-prop-2-ynoxyphenyl)-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C15H14Cl2N2O2S/c1-5-6-21-12-8-11(9(16)7-10(12)17)19-14(20)22-13(18-19)15(2,3)4/h1,7-8H,6H2,2-4H3 |
Clé InChI |
NJZXYZBBMXJJCK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NN(C(=O)S1)C2=CC(=C(C=C2Cl)Cl)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)


![1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide](/img/structure/B12372881.png)








![[(1R,2R,13S,14S,24R)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12372925.png)
![trilithium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-sulfidophosphinate](/img/structure/B12372929.png)
